molecular formula C19H13FN2O5 B4313114 1-(3-FLUOROPHENYL)-4-(3-NITROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE

1-(3-FLUOROPHENYL)-4-(3-NITROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE

Cat. No.: B4313114
M. Wt: 368.3 g/mol
InChI Key: JKSZPZJMHIFMMD-UHFFFAOYSA-N
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Description

1-(3-FLUOROPHENYL)-4-(3-NITROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is a complex organic compound characterized by the presence of fluorine and nitro groups attached to phenyl rings, and a fused furo-pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-FLUOROPHENYL)-4-(3-NITROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. The starting materials often include substituted phenyl derivatives and pyridine intermediates. Key steps in the synthesis may involve:

    Nitration: Introduction of the nitro group to the phenyl ring using nitrating agents such as nitric acid and sulfuric acid.

    Fluorination: Introduction of the fluorine atom using fluorinating agents like N-fluorobenzenesulfonimide (NFSI).

    Cyclization: Formation of the furo-pyridine ring system through cyclization reactions, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

1-(3-FLUOROPHENYL)-4-(3-NITROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl rings, facilitated by reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.

Scientific Research Applications

1-(3-FLUOROPHENYL)-4-(3-NITROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-FLUOROPHENYL)-4-(3-NITROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE involves interactions with molecular targets and pathways within biological systems. The presence of fluorine and nitro groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluoro-5-nitrophenyl)-3-(phenethyl)urea:

    3-(2-fluorophenyl)-7-(2-nitrobenzoyl)pyrrolo(1,2-c)pyrimidine-5-carboxylate: Shares the fluorophenyl and nitrobenzoyl moieties but differs in the core structure.

Uniqueness

1-(3-FLUOROPHENYL)-4-(3-NITROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is unique due to its specific combination of functional groups and fused ring system, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3-fluorophenyl)-4-(3-nitrophenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O5/c20-12-4-2-5-13(8-12)21-16-10-27-19(24)18(16)15(9-17(21)23)11-3-1-6-14(7-11)22(25)26/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSZPZJMHIFMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(COC2=O)N(C1=O)C3=CC(=CC=C3)F)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-FLUOROPHENYL)-4-(3-NITROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 2
1-(3-FLUOROPHENYL)-4-(3-NITROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
1-(3-FLUOROPHENYL)-4-(3-NITROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 4
Reactant of Route 4
1-(3-FLUOROPHENYL)-4-(3-NITROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 5
1-(3-FLUOROPHENYL)-4-(3-NITROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 6
1-(3-FLUOROPHENYL)-4-(3-NITROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE

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